1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene
Overview
Description
“1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene” is a chemical compound with the CAS Number: 1355170-75-0. It has a molecular weight of 316.12 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported using the Williamson etherification method . This method involves the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4-(phenylazo)phenols .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8Cl2FNO3/c14-9-3-1-8(2-4-9)7-20-13-6-11(16)12(17(18)19)5-10(13)15/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, benzene derivatives like this compound can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A base then removes a proton from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of NMDA Receptor Antagonists : This compound serves as a precursor in the synthesis of NMDA receptor antagonists. For instance, its modification through nitration, amination, and reduction steps has led to the production of specific dihydroquinoxaline diones, indicating its role in developing potential therapeutic agents (L. Xun, Hu Qing-ping, 2004).
Building Block for Heterocyclic Scaffolds : It has been used as a reactive building block in solid-phase synthesis, facilitating the preparation of various heterocyclic scaffolds. These applications underscore its versatility in synthesizing benzimidazoles, benzotriazoles, quinoxalinones, and other nitrogen-containing cycles, which are critical in drug discovery (Soňa Křupková et al., 2013).
Environmental and Biological Applications
- Microbial Degradation Studies : Research on microbial degradation has shown that specific bacterial strains can utilize chloro-nitrobenzene compounds as carbon sources, leading to potential applications in environmental remediation. This suggests the environmental relevance of such compounds in biodegradation processes and pollution control (M. Shah, 2014).
Advanced Materials and Catalysis
- Preparation of Fluorine-Containing Derivatives : The compound's derivatives have been explored for their application in synthesizing fluorine-containing materials. Such materials are of significant interest due to their potential in various industrial applications, including agrochemicals and pharmaceuticals. The research indicates the compound's utility in introducing fluorine atoms into aromatic rings, enhancing the properties of the resulting materials (A. M. Sipyagin et al., 2004).
Properties
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)methoxy]-4-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO3/c14-9-3-1-8(2-4-9)7-20-13-6-11(16)12(17(18)19)5-10(13)15/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAXJSHPDZQSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C(=C2)F)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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